molecular formula C20H12ClF3O4 B2869140 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate CAS No. 637748-36-8

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate

Cat. No. B2869140
CAS RN: 637748-36-8
M. Wt: 408.76
InChI Key: JGFMNCUZUMMBHG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C20H12ClF3O4 and its molecular weight is 408.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate is part of a broader class of compounds with significant interest in synthetic chemistry due to their potential applications in pharmaceuticals and material science. Research has focused on the synthesis, characterization, and reactivity of these compounds to explore their useful properties.

One study details the synthesis of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate combined with ethyl α-cyano-4-chlorocinnamate, highlighting the antimicrobial activity of these compounds. The synthesis process involved the reaction of naphthalene-2,7-diol with a mixture of 4-chlorobenzaldehde and ethyl cyanoacetate or ethyl α-cyano-4-chlorocinnamate. The structures were elucidated through spectral data and X-ray single crystal analysis, indicating the potential for developing new antimicrobial agents (Radwan et al., 2020).

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have been a subject of investigation. These studies aim to evaluate their effectiveness against various microbial strains and to understand the underlying mechanisms of action. The potential for these compounds to serve as the basis for new antimicrobial agents is significant, given the increasing need for novel antibiotics in the face of rising antibiotic resistance.

Application in Organic Synthesis

Research has also explored the utility of these compounds in organic synthesis, particularly in the construction of complex molecular architectures. The trifluoromethyl group, in particular, is of interest due to its electron-withdrawing properties and ability to influence the reactivity of adjacent functional groups. Studies have demonstrated the synthesis of chromeno[3,4-c][1,2]oxazine-N-oxides via formal [4+2] cycloaddition of 3-nitro-2-trihalomethyl-2H-chromenes with cyclohexanone and pinacolone enamines, showcasing the versatility of these compounds in synthetic applications (Korotaev et al., 2014).

properties

IUPAC Name

[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3O4/c21-12-5-3-10(4-6-12)16-17(25)14-8-7-13(27-19(26)11-1-2-11)9-15(14)28-18(16)20(22,23)24/h3-9,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFMNCUZUMMBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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